molecular formula C9H13BrS B13560767 3-(4-Bromopentyl)thiophene

3-(4-Bromopentyl)thiophene

Cat. No.: B13560767
M. Wt: 233.17 g/mol
InChI Key: UPVMSXUGDBYPNH-UHFFFAOYSA-N
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Description

3-(4-Bromopentyl)thiophene is a thiophene derivative characterized by a five-membered ring containing sulfur and a bromopentyl side chain. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic electronics due to their unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Bromopentyl)thiophene typically involves the bromination of pentylthiophene. One common method includes the reaction of pentylthiophene with N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under reflux conditions .

Industrial Production Methods: Industrial production methods for thiophene derivatives often involve large-scale bromination reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient production .

Chemical Reactions Analysis

Types of Reactions: 3-(4-Bromopentyl)thiophene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.

    Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane at room temperature.

    Reduction: Lithium aluminum hydride in dry ether under an inert atmosphere.

Major Products:

    Substitution: Formation of azido or thiol-substituted thiophene derivatives.

    Oxidation: Formation of thiophene sulfoxides or sulfones.

    Reduction: Formation of pentylthiophene.

Scientific Research Applications

3-(4-Bromopentyl)thiophene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Bromopentyl)thiophene in biological systems involves its interaction with cellular targets, leading to various biological effects. The bromopentyl side chain allows for interactions with hydrophobic pockets in proteins, potentially inhibiting their function. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, further modulating their activity .

Comparison with Similar Compounds

    3-(4-Chloropentyl)thiophene: Similar structure but with a chlorine atom instead of bromine.

    3-(4-Iodopentyl)thiophene: Similar structure but with an iodine atom instead of bromine.

    3-(4-Methylpentyl)thiophene: Similar structure but with a methyl group instead of bromine.

Uniqueness: 3-(4-Bromopentyl)thiophene is unique due to the presence of the bromine atom, which imparts distinct reactivity and electronic properties compared to its chloro, iodo, and methyl analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it a valuable intermediate in organic synthesis .

Properties

Molecular Formula

C9H13BrS

Molecular Weight

233.17 g/mol

IUPAC Name

3-(4-bromopentyl)thiophene

InChI

InChI=1S/C9H13BrS/c1-8(10)3-2-4-9-5-6-11-7-9/h5-8H,2-4H2,1H3

InChI Key

UPVMSXUGDBYPNH-UHFFFAOYSA-N

Canonical SMILES

CC(CCCC1=CSC=C1)Br

Origin of Product

United States

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